N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide is an organic compound that features a furan ring, a tetrahydropyran ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Formation of the Tetrahydro-2H-pyran-4-ylamine: This can be synthesized by hydrogenation of 4-pyranone in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine and tetrahydro-2H-pyran-4-ylamine with cinnamoyl chloride under basic conditions to form the desired cinnamamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The furan and tetrahydropyran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan and tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
The cinnamamide moiety suggests potential pharmacological activity, making this compound a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings could play a role in binding to molecular targets, while the cinnamamide moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
- N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propionamide
Uniqueness
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which may confer distinct pharmacological properties compared to other similar compounds. The combination of the furan and tetrahydropyran rings also provides a unique structural framework that can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-12-23-18)17-10-13-22-14-11-17/h1-9,12,17H,10-11,13-15H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCKOXGZJTUHB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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